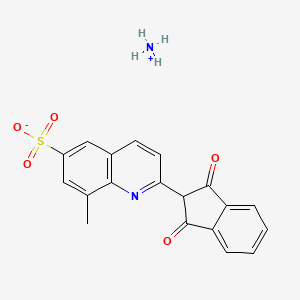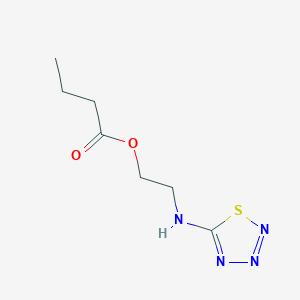
2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate is a chemical compound that belongs to the class of thiatriazoles Thiatriazoles are heterocyclic compounds containing a sulfur atom and three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate typically involves the reaction of 1,2,3,4-thiatriazole derivatives with butyric acid or its derivatives. One common method involves the use of ethyl butyrate as a starting material, which undergoes a nucleophilic substitution reaction with 1,2,3,4-thiatriazole-5-amine under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiatriazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiatriazole derivatives
Scientific Research Applications
2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial, antifungal, and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.
Materials Science: Due to its unique structural properties, the compound can be used in the design of novel materials with specific electronic, optical, or mechanical properties.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other valuable chemicals, including pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl acetate
- 2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl propionate
- 2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl valerate
Uniqueness
2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate is unique due to its specific butyrate ester group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different ester groups, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal and industrial chemistry.
Properties
Molecular Formula |
C7H12N4O2S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
2-(thiatriazol-5-ylamino)ethyl butanoate |
InChI |
InChI=1S/C7H12N4O2S/c1-2-3-6(12)13-5-4-8-7-9-10-11-14-7/h2-5H2,1H3,(H,8,9,11) |
InChI Key |
CQMBQJZRLXXODK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCNC1=NN=NS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


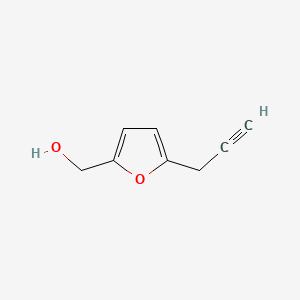
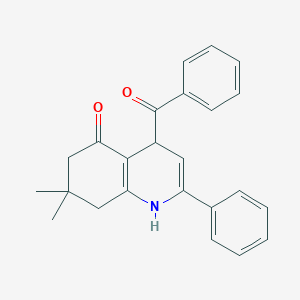
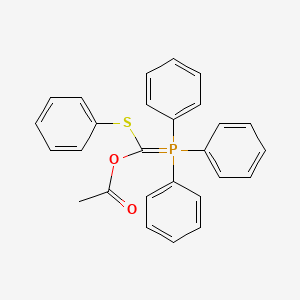
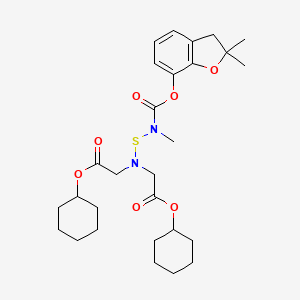
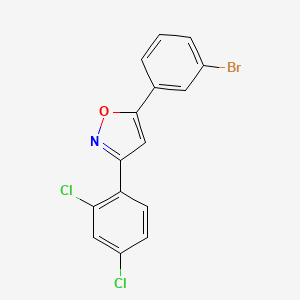
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid](/img/structure/B15211481.png)

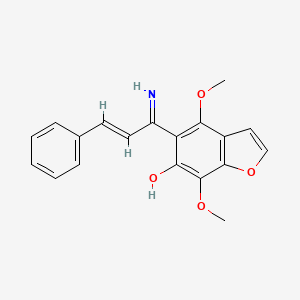
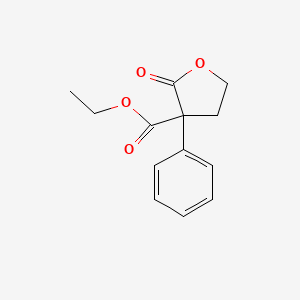
![butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B15211497.png)
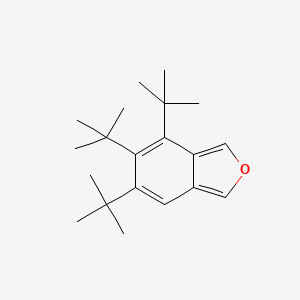
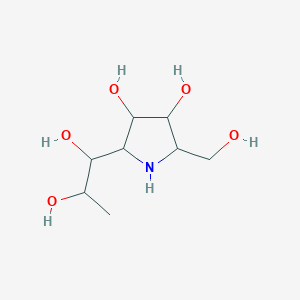
![1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B15211515.png)
